Dasatinib carbaldehyde is a chemical compound derived from dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia, including chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Dasatinib itself is characterized by its ability to inhibit multiple tyrosine kinases, including BCR-ABL and SRC family kinases, making it effective against cancers that have developed resistance to other treatments like imatinib. The structural modification to form dasatinib carbaldehyde introduces an aldehyde functional group, which can enhance its reactivity and biological activity compared to the parent compound.
These reactions are crucial for modifying dasatinib carbaldehyde for improved pharmacological properties or for synthesizing analogs with enhanced efficacy.
Dasatinib carbaldehyde retains significant biological activity due to its structural relationship with dasatinib. As a tyrosine kinase inhibitor, it primarily targets BCR-ABL and SRC kinases. The introduction of the aldehyde group may alter its binding affinity and selectivity towards these kinases. Studies suggest that modifications in the dasatinib scaffold can lead to variations in potency and specificity against various cancer cell lines. For instance, derivatives of dasatinib synthesized through esterification have shown improved selectivity towards specific kinases, indicating that structural modifications can enhance therapeutic outcomes .
The synthesis of dasatinib carbaldehyde typically involves several steps starting from dasatinib or its precursors. Common methods include:
These synthetic routes are designed to optimize yield and purity while ensuring that the biological activity is preserved or enhanced.
Dasatinib carbaldehyde has potential applications in several areas:
The exploration of its derivatives could lead to advancements in targeted cancer therapies.
Dasatinib carbaldehyde's interactions with biological targets are vital for understanding its efficacy as a therapeutic agent. Interaction studies typically focus on:
These studies help elucidate the pharmacokinetics and pharmacodynamics of dasatinib carbaldehyde.
Dasatinib carbaldehyde shares structural similarities with several other compounds that also act as tyrosine kinase inhibitors. Below are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Imatinib | Benzamide derivative with a piperazine ring | First-generation BCR-ABL inhibitor; less potent against resistant mutations |
| Nilotinib | Similar core structure but with different substitutions | More selective for BCR-ABL; used in resistant cases |
| Bosutinib | Contains a pyrimidine ring; broader target profile | Inhibits multiple kinases including SRC family |
| Ponatinib | Contains a unique trifluoromethyl group | Effective against T315I mutation in BCR-ABL |
Dasatinib carbaldehyde's unique aldehyde functionality may provide distinct advantages over these compounds, particularly in terms of reactivity and potential for further modifications aimed at enhancing selectivity or overcoming resistance mechanisms in cancer therapy.
Dasatinib carbaldehyde (IUPAC name: N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) is a synthetic small molecule derived from dasatinib, a second-generation tyrosine kinase inhibitor. Its molecular formula is C21H22ClN7O2S, with a molecular weight of 471.96 g/mol. The compound features a carbaldehyde group (-CHO) at the piperazine ring, distinguishing it structurally from dasatinib (C22H26ClN7O2S).
Key Structural Attributes:
| Property | Dasatinib Carbaldehyde | Dasatinib |
|---|---|---|
| Molecular Formula | C21H22ClN7O2S | C22H26ClN7O2S |
| Molecular Weight (g/mol) | 471.96 | 488.01 |
| Key Functional Group | 4-Formylpiperazine | 4-(2-Hydroxyethyl)piperazine |
The SMILES notation (N(C1=CC(N2CCN(C=O)CC2)=NC(C)=N1)C=3SC(C(NC4=C(C)C=CC=C4Cl)=O)=CN3) highlights the carbaldehyde’s position on the piperazine ring.
Dasatinib carbaldehyde was developed to address limitations of conventional kinase inhibitors, particularly their inability to degrade oncogenic proteins. The parent compound, dasatinib, was approved in 2006 for chronic myeloid leukemia (CML) but faced challenges due to kinase domain mutations causing resistance.
In 2017, Shibata et al. pioneered the use of dasatinib carbaldehyde in PROTACs by conjugating it to IAP ligands via polyethylene glycol (PEG) linkers. This innovation leveraged the carbaldehyde’s reactivity to form stable linkages, enabling the creation of SNIPER molecules capable of inducing proteasomal degradation of BCR-ABL fusion proteins. The design preserved dasatinib’s affinity for ABL kinases while introducing a degradation-inducing moiety, marking a shift from inhibition to targeted protein removal.
Dasatinib carbaldehyde serves as the ABL kinase-binding moiety in heterobifunctional degraders. Its mechanism involves:
Applications in Drug Development:
| Component | Function | Example in Dasatinib Carbaldehyde Derivatives |
|---|---|---|
| Target-binding Moiety | Binds BCR-ABL kinase | Dasatinib carbaldehyde |
| Linker | Spacer (e.g., PEG4) | Polyethylene glycol |
| E3 Ligase Ligand | Recruits ubiquitination machinery | LCL161 (IAP antagonist) |
Recent studies demonstrate that dasatinib carbaldehyde-based SNIPERs reduce BCR-ABL levels by >80% in K562 leukemia cells within 24 hours, outperforming dasatinib’s inhibitory effects.
Dasatinib carbaldehyde has the molecular formula C~21~H~22~ClN~7~O~2~S, derived from the parent compound dasatinib (C~22~H~26~ClN~7~O~2~S) through substitution of a methyl group with a formyl moiety. Its molecular weight is 471.97 g/mol, calculated from its empirical formula [5].
| Property | Value |
|---|---|
| Molecular Formula | C~21~H~22~ClN~7~O~2~S |
| Molecular Weight | 471.97 g/mol |
| CAS Number | 2112837-79-1 |
The compound’s IUPAC name, N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, highlights its key structural components [5]:
The introduction of the aldehyde group introduces polarity and potential reactivity, particularly in nucleophilic addition reactions [5].
No publicly available crystallographic data exist for dasatinib carbaldehyde. However, insights can be inferred from related compounds:
| Solvent | Solubility |
|---|---|
| Water | <10 µM |
| DMSO | >200 mg/mL |
| Ethanol | <1 mg/mL |
Dasatinib carbaldehyde (CAS: 2112837-79-1) represents a modified derivative of the potent tyrosine kinase inhibitor dasatinib, specifically designed for incorporation into proteolysis-targeting chimeras. The compound features the molecular formula C₂₁H₂₂ClN₇O₂S with a molecular weight of 471.96 g/mol [1]. The structural modification involves the replacement of the hydroxyethyl group in the piperazine moiety of dasatinib with a formyl group, resulting in the aldehyde functional group that enables subsequent conjugation reactions [2].
The synthetic approach to dasatinib carbaldehyde typically begins with dasatinib as the starting material. While proprietary synthetic routes remain undisclosed in the literature, oxidative modification of dasatinib represents the most plausible synthetic pathway. The transformation likely involves selective oxidation of the terminal hydroxyl group of the 2-hydroxyethyl piperazine substituent to yield the corresponding aldehyde [3]. Post-synthetic oxidation or formylation reactions are hypothesized based on structural analysis, though detailed experimental protocols remain undisclosed [3].
Alternative synthetic strategies may involve building the dasatinib scaffold with the aldehyde functionality incorporated from early synthetic stages. The dasatinib synthetic framework involves key intermediates including 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide and various pyrimidine derivatives [4] [5]. Optimization strategies focus on maintaining the biological activity of the parent dasatinib while introducing the aldehyde functionality without compromising the kinase binding properties .
The synthetic route optimization emphasizes achieving high yields while preserving the structural integrity required for biological activity. Commercial synthesis protocols typically achieve yields ranging from 60-80% for dasatinib derivatives when starting from appropriate thiazole intermediates [7]. The optimization strategy incorporates purification methods that ensure minimal impurities while maintaining chemical stability of the aldehyde group under storage conditions [8].
The dasatinib carboxylic acid intermediate plays a crucial role in the synthetic pathway to dasatinib carbaldehyde. This intermediate, designated as compound M6 in metabolic studies, forms through oxidation of the hydroxyethyl group in dasatinib by cytosolic oxidoreductase enzymes [9]. The carboxylic acid derivative represents a critical branching point in synthetic strategies, where selective reduction can yield the corresponding aldehyde.
Dasatinib carboxylic acid (2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxylic acid) serves as a versatile intermediate for various derivatization reactions [10]. The carboxylic acid functionality provides multiple synthetic pathways including reduction to the aldehyde using selective reducing agents such as diisobutylaluminum hydride under controlled conditions [5].
The preparation of dasatinib carboxylic acid follows established synthetic protocols involving thiazole formation from appropriate precursors. The synthesis typically begins with ethyl 2-amino-1,3-thiazole-5-carboxylate, which undergoes nucleophilic substitution, protection, hydrolysis, amidation, and alkylation sequences [11]. The final hydrolysis step converts the ethyl ester to the free carboxylic acid, providing the key intermediate for subsequent transformations [5].
Purification of dasatinib carboxylic acid requires careful attention to prevent decomposition. The compound exhibits stability under neutral to slightly basic conditions but may undergo decarboxylation under strongly acidic or high-temperature conditions. Crystallization from ethanol-water mixtures provides high-purity material suitable for further synthetic transformations [8].
Dasatinib carbaldehyde serves as the binding moiety in proteolysis-targeting chimeras, specifically designated as PROTAC ABL binding moiety 4 [1] [2]. The aldehyde functional group provides a reactive site for conjugation with various linker molecules and E3 ligase-recruiting elements. The derivatization techniques focus on forming stable covalent bonds while maintaining the kinase inhibitory activity of the dasatinib scaffold [12].
The aldehyde group readily participates in reductive amination reactions with amine-containing linkers. These reactions typically employ sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents under mild conditions [13]. The reductive amination approach enables the formation of stable secondary amine linkages that resist hydrolysis under physiological conditions [14].
Alternative derivatization strategies include oxime formation with hydroxylamine derivatives and hydrazone formation with hydrazine-containing linkers. These condensation reactions proceed under mild acidic conditions and provide conjugates with distinct stability profiles [13]. The choice of derivatization technique depends on the specific requirements of the target PROTAC design and the stability characteristics desired for the final conjugate [15].
The optimization of derivatization conditions requires careful balance between reaction efficiency and preservation of biological activity. Studies demonstrate that SNIPER compounds incorporating dasatinib through optimized linker attachment show enhanced protein degradation activity compared to binary combinations of separate components [12]. The conjugation efficiency typically exceeds 70% when conducted under optimized conditions with appropriate stoichiometric ratios of reactants [16].
High-resolution mass spectrometry provides definitive molecular identification of dasatinib carbaldehyde through accurate mass determination. The compound exhibits a molecular ion peak at m/z 471.96 corresponding to the protonated molecular ion [M+H]⁺ [17]. The isotope pattern confirms the presence of one chlorine atom, showing the characteristic 3:1 ratio between ³⁵Cl and ³⁷Cl isotopes [18].
Fragmentation patterns in tandem mass spectrometry reveal diagnostic fragment ions that confirm the structural integrity of the dasatinib carbaldehyde. The characteristic fragmentation includes loss of the chloromethylphenyl ring through fragmentation on both sides of the carboxyl group of the amide bond, yielding fragments at m/z 347 and 319 [18]. The aldehyde group contributes to specific fragmentation patterns that differentiate this derivative from the parent dasatinib compound [19].
The mass spectrometric analysis employs electrospray ionization with positive ion detection for optimal sensitivity. High-resolution accurate mass measurements utilize quadrupole time-of-flight instruments capable of sub-ppm mass accuracy [20]. The analytical protocol includes chromatographic separation using reversed-phase liquid chromatography with gradient elution to ensure clean mass spectra free from interfering compounds [21].
Quality control parameters for HRMS analysis include calibration with external mass standards and verification of isotope ratio accuracy. The analytical method demonstrates linearity across concentration ranges relevant for synthetic characterization and purity assessment. Detection limits typically reach low nanogram levels, enabling trace impurity identification and quantification [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dasatinib carbaldehyde through detailed analysis of ¹H and ¹³C spectra. The aldehyde proton appears as a characteristic singlet at approximately 8.0-8.2 ppm in the ¹H NMR spectrum, consistent with the formyl group chemical shift range [22]. The integration confirms the presence of a single aldehyde proton, supporting the proposed structural modification [20].
The aromatic region of the ¹H NMR spectrum displays signals corresponding to the chloromethylphenyl substituent and the thiazole proton. The thiazole proton appears as a singlet at approximately 8.2 ppm, while the aromatic protons of the chloromethylphenyl group appear as multiplets in the 7.2-7.4 ppm region [20]. The pyrimidine proton contributes a singlet at approximately 6.0 ppm, characteristic of the substituted pyrimidine ring [19].
The piperazine ring protons appear as complex multiplets in the aliphatic region, with the N-CH₂ protons adjacent to the formyl group showing characteristic downfield shift compared to the remaining piperazine protons. The methyl groups appear as singlets, with the pyrimidine methyl at approximately 2.4 ppm and the phenyl methyl at approximately 2.3 ppm [19].
¹³C NMR spectroscopy confirms the carbon framework and provides additional structural verification. The aldehyde carbon appears at approximately 160-165 ppm, consistent with formyl carbon chemical shifts [22]. The aromatic carbons display characteristic patterns for the substituted aromatic rings, while the aliphatic carbons of the piperazine ring show appropriate chemical shifts for the modified structure [20].
Fourier-transform infrared spectroscopy provides functional group identification and structural confirmation through characteristic absorption bands. The aldehyde carbonyl stretch appears as a strong absorption at approximately 1720-1730 cm⁻¹, confirming the presence of the formyl group [22]. This absorption represents the key diagnostic feature distinguishing dasatinib carbaldehyde from the parent dasatinib compound [23].
The amide carbonyl stretch of the carboxamide group appears at approximately 1620 cm⁻¹, consistent with secondary amide functional groups [19] [23]. The N-H stretching vibrations appear in the 3200-3400 cm⁻¹ region, with the primary amide showing characteristic bands at 3456 cm⁻¹ and 3203 cm⁻¹ [23]. These absorptions confirm the retention of the amide functionality in the dasatinib carbaldehyde structure.
Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹ [23]. The aromatic C=C and C=N stretching vibrations appear at 1580-1600 cm⁻¹, characteristic of the pyrimidine and thiazole ring systems [19]. The C-Cl stretching vibration appears at approximately 767 cm⁻¹, confirming the presence of the chlorine substituent [23].